3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine
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Overview
Description
3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine is a chemical compound with the molecular formula C9H20N2O It is characterized by the presence of a pyrrolidine ring, an ethoxy group, and a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine typically involves the reaction of pyrrolidine with 3-chloropropan-1-amine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the pyrrolidine ring attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or acyl groups .
Scientific Research Applications
3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a potential ligand for biological targets.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The ethoxy and propan-1-amine groups may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-yl)propan-1-amine: This compound lacks the ethoxy group present in 3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine, which may affect its reactivity and biological activity.
3-(Pyrrolidin-1-yl)propan-1-ol:
Uniqueness
The presence of both the pyrrolidine ring and the ethoxy group in this compound makes it unique compared to similar compounds. These structural features can enhance its reactivity and binding affinity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H20N2O |
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Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-(2-pyrrolidin-1-ylethoxy)propan-1-amine |
InChI |
InChI=1S/C9H20N2O/c10-4-3-8-12-9-7-11-5-1-2-6-11/h1-10H2 |
InChI Key |
PRNDCFAMLUFNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOCCCN |
Origin of Product |
United States |
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